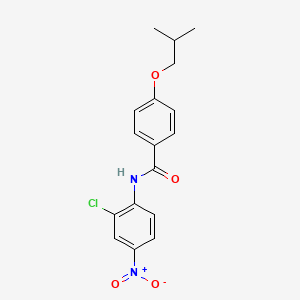
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives and has a molecular formula of C19H20N4O2.
科学研究应用
6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anxiolytic properties. Additionally, it has been shown to have potential in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
作用机制
The mechanism of action of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid is not fully understood. However, it is believed that the compound acts on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. The compound enhances the binding of GABA to the receptor, leading to an increase in the inhibitory effect of GABA.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been found to decrease the production of pro-inflammatory cytokines, which are responsible for inflammation in the body. Additionally, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which plays a crucial role in the growth and survival of neurons.
实验室实验的优点和局限性
One of the major advantages of using 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid in lab experiments is its high potency and specificity. It has been shown to exhibit a high degree of selectivity towards the GABA-A receptor, which makes it an ideal compound for studying the effects of GABA modulation. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to administer in certain experimental setups.
未来方向
There are several future directions that can be explored with regards to the use of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid. One area of research could focus on the development of more efficient synthesis methods for the compound. Additionally, further studies can be conducted to elucidate the mechanism of action of the compound and its potential applications in treating other neurological disorders. Finally, research can be conducted to develop more water-soluble derivatives of the compound, which can help overcome some of the limitations associated with its use in lab experiments.
Conclusion:
In conclusion, this compound is a compound that has shown great potential in scientific research. Its high potency and specificity make it an ideal compound for studying the effects of GABA modulation. Additionally, its potential therapeutic applications in treating neurodegenerative disorders make it a promising compound for future research.
合成方法
The synthesis of 6-methyl-2-(4-phenyl-1-piperazinyl)-4-pyrimidinecarboxylic acid involves the reaction of 2-cyano-4,6-dimethylpyridine with 4-phenylpiperazine in the presence of a base. The resulting intermediate is then subjected to a cyclization reaction with the help of a carboxylic acid. The final product is obtained after purification through recrystallization.
属性
IUPAC Name |
6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2/c1-12-11-14(15(21)22)18-16(17-12)20-9-7-19(8-10-20)13-5-3-2-4-6-13/h2-6,11H,7-10H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWHXYJUZXYIEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{[(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4993911.png)
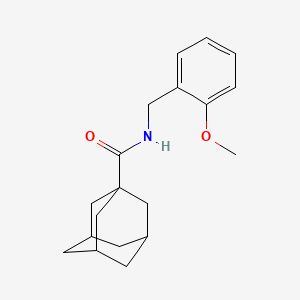
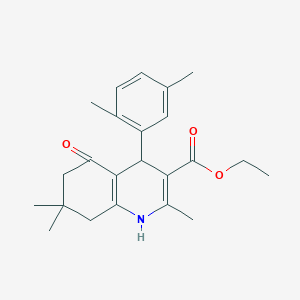
![2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)

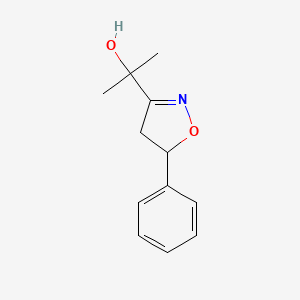
![5-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4993950.png)
![2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4993952.png)
![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
![N-benzyl-N'-bicyclo[2.2.1]hept-2-ylthiourea](/img/structure/B4993961.png)
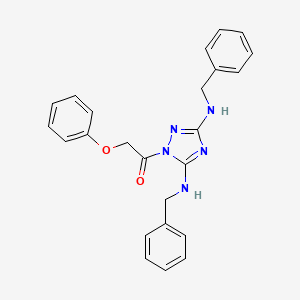
![N-(2,3-difluorobenzyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4993996.png)
